methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core substituted with a pyrazole ring and a carboxylate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the cyclization of 2-aminobenzothiophene with appropriate reagents to introduce the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for a wide range of applications.
Mechanism of Action
The mechanism by which methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core but may have different substituents.
Pyrazole derivatives: Compounds with pyrazole rings substituted with various functional groups.
Carboxylate derivatives: Other molecules containing carboxylate groups with different aromatic or heterocyclic structures.
Uniqueness: Methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industry.
Properties
IUPAC Name |
methyl 3-[(1-methylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-18-8-7-10(17-18)14(19)16-12-9-5-3-4-6-11(9)22-13(12)15(20)21-2/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHHOLVRNIUMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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